Product packaging for (+)-Isomenthone(Cat. No.:CAS No. 491-07-6)

(+)-Isomenthone

Cat. No.: B150117
CAS No.: 491-07-6
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-RKDXNWHRSA-N
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Description

Definition and Chemical Classification of p-Menthan-3-one as a Monoterpenoid

p-Menthan-3-one is formally defined as a p-menthane (B155814) monoterpenoid where the p-menthane structure is substituted with an oxo group at position 3. nih.govebi.ac.uk Monoterpenoids are a class of naturally occurring organic compounds derived from two isoprene (B109036) units, having a molecular formula of C₁₀H₁₆, and are often found in essential oils. p-Menthan-3-one has the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . echemi.comfishersci.caebi.ac.uk It is considered a monoterpenoid ketone. foodb.ca

Structural Isomerism: trans-Menthone and cis-Isomenthone and their Enantiomeric Forms

p-Menthan-3-one exists as two diastereomers due to the presence of two asymmetric centers in the molecule: trans-menthone and cis-isomenthone. echemi.comchemicalbook.com Each of these diastereomers also exists as a pair of enantiomers. echemi.com The isomers with the methyl and isopropyl groups on opposite sides of the cyclohexane (B81311) ring are the trans isomers, referred to as menthone. wikipedia.orgindustrialchemicals.gov.au The isomers with these groups on the same side are the cis isomers, known as isomenthone (B49636). wikipedia.orgindustrialchemicals.gov.au

The four possible stereoisomers are (2S,5S), (2R,5S), (2S,5R), and (2R,5R). wikipedia.org The (2S,5S) and (2R,5R) isomers are the cis-isomenthones, while the (2R,5S) and (2S,5R) isomers are the trans-menthones. wikipedia.org The (2S,5R) isomer is also known as l-menthone or (-)-menthone (B42992) and is the most abundant in nature. wikipedia.orgymdb.ca Its enantiomer is the (2R,5S) isomer, referred to as (+)- or d-menthone. wikipedia.org Similarly, isomenthone has (-)-isomenthone (2S,5S) and (+)-isomenthone (2R,5R) enantiomers. wikipedia.orgindustrialchemicals.gov.aunih.govthegoodscentscompany.com

Natural Occurrence and Distribution in Biological Systems

p-Menthan-3-one occurs naturally in various biological systems, primarily in plants. nih.govebi.ac.ukechemi.com

Presence in Essential Oils (e.g., Mentha species, pennyroyal, peppermint, geranium)

Menthone is a common component of many essential oils. nih.govechemi.com It is found in particularly high concentrations, sometimes exceeding 50%, in oils from Mentha species, such as peppermint and corn mint. echemi.comchemicalbook.comwikipedia.org It is also found in pennyroyal and geranium oils. nih.govechemi.com

Role as a Plant Metabolite

p-Menthan-3-one functions as a plant metabolite and a component of volatile oils. nih.govebi.ac.ukchemicalbook.in It is part of the C3-oxygenated p-menthane type monoterpenes produced by mint plants. mdpi.com

Historical Perspectives in p-Menthan-3-one Research

Historically, menthone has been recognized for its presence in essential oils and its characteristic minty odor. echemi.comchemicalbook.comwikipedia.org Early research likely focused on its isolation from natural sources and basic chemical characterization. Studies have explored its conversion to related compounds, such as the hydrogenation of pulegone (B1678340) to yield menthone and the conversion of menthones to menthols through hydrogenation. chemicalbook.comwikipedia.org Research has also investigated methods for detecting menthone in essential oils. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B150117 (+)-Isomenthone CAS No. 491-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044475, DTXSID001015953
Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
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Record name (1R,4R)-Isomenthone
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Molecular Weight

154.25 g/mol
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Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.895-0.925
Record name dl-Isomenthone
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CAS No.

1196-31-2, 491-07-6
Record name (1R,4R)-Isomenthone
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Record name Isomenthone, (+)-
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
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Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
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Record name ISOMENTHONE, (+)-
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Advanced Synthetic Methodologies and Chemical Transformations of P Menthan 3 One

Synthetic Routes and Reaction Mechanisms

Several synthetic pathways lead to the formation of menthone, including the oxidation of menthol (B31143) and the reduction of pulegone (B1678340) or piperitone (B146419).

Oxidation of (-)-Menthol to (-)-Menthone (B42992)

The oxidation of the secondary alcohol group in (-)-menthol is a primary method for synthesizing (-)-menthone. emerginginvestigators.orgwikipedia.orgijraset.com This transformation involves the conversion of a secondary alcohol to a ketone. emerginginvestigators.orglibretexts.orgkhanacademy.org

A variety of oxidizing agents can be employed for this conversion, ranging from traditional chromium-based reagents to milder, more environmentally friendly alternatives.

Oxidizing AgentConditionsNotesSource
Acidified dichromate (e.g., H₂CrO₄)Aqueous sulfuric acidTraditional, but involves toxic heavy metals. wikipedia.orggoogle.comijraset.comlibretexts.org wikipedia.orggoogle.comijraset.comlibretexts.org
Calcium hypochlorite (B82951) (Ca(ClO)₂)Acetonitrile (B52724)/acetic acid or ethyl acetate/acetic acidMilder, greener alternative; produces calcium chloride byproduct. thinkswap.comresearchgate.net thinkswap.comresearchgate.net
Chromium trioxide (CrO₃)Aqueous sulfuric acid (Jones reagent)Strong oxidizing agent. libretexts.orgchemistrysteps.com libretexts.orgchemistrysteps.com
Pyridinium chlorochromate (PCC)Milder oxidation. libretexts.orgHistorically used, but considered a carcinogen. libretexts.orgthinkswap.com libretexts.orgthinkswap.com
Potassium permanganate (B83412) (KMnO₄)Aqueous acid or basic conditionsCan lead to further oxidation or ring opening under certain conditions. ijraset.comchemistrysteps.com ijraset.comchemistrysteps.com
Tungsten(VI) catalyst and phase transfer catalystAqueous hydrogen peroxideAllows for high stereoselectivity. epo.org epo.org
Organic peracidsSpecified conditionsEffective with minimum impurities and high yield. google.com google.com

The choice of solvent system is also critical and can influence reaction rate and yield. For instance, the oxidation of (-)-menthol to (-)-menthone using calcium hypochlorite has been found to be optimal in a solvent system of acetic acid and ethyl acetate, resulting in the greatest yield in the least amount of time. emerginginvestigators.orgresearchgate.net A two-phase system involving diethyl ether and water can be used to prevent excessive oxidation and isomerization of menthone to isomenthone (B49636). ambeed.com

The mechanism for the oxidation of a secondary alcohol to a ketone typically involves the formation of a reactive intermediate between the alcohol and the oxidizing agent, followed by the elimination of a leaving group and a proton. libretexts.orgkhanacademy.orgchemistrysteps.com

In the case of chromium-based oxidations, the alcohol reacts with chromic acid (H₂CrO₄) to form a chromate (B82759) ester. libretexts.orgchemistrysteps.com This is followed by an E2-like elimination where a base removes the alpha-hydrogen, and the C-O double bond is formed, with the chromium species acting as the leaving group. libretexts.orgchemistrysteps.com

For oxidations using hypochlorite salts, the mechanism involves the formation of hypochlorous acid (HOCl) from the hypochlorite salt in the presence of an acid (e.g., acetic acid). thinkswap.com The alcohol then reacts with HOCl, and a leaving group is eliminated to form the ketone. thinkswap.com

The Oppenauer oxidation is another method that selectively oxidizes secondary alcohols to ketones using aluminium isopropoxide in the presence of a hydrogen acceptor like acetone. wikipedia.org The mechanism involves coordination of the alcohol to aluminum, followed by deprotonation and a hydride transfer from the alpha-carbon of the alcohol to the carbonyl carbon of the hydrogen acceptor via a six-membered transition state. wikipedia.org

Reduction of Pulegone or Piperitone to Menthone

Menthone can also be synthesized through the reduction of cyclic α,β-unsaturated ketones such as pulegone and piperitone.

(+)-Pulegone is a central intermediate in the biosynthesis of (-)-menthol in peppermint. frontiersin.orgnih.gov In Mentha piperita, (-)-menthone is directly synthesized from (+)-pulegone through the reduction of the C2-C8 alkene double bond catalyzed by (+)-pulegone reductase. frontiersin.org This enzyme is an NADPH-dependent double bond reductase. frontiersin.org Enzymatic conjugate reduction of (+)-pulegone can afford (-)-menthone and (+)-isomenthone. acs.org

Piperitone is found in various essential oils, including certain species of Eucalyptus and Mentha. wikipedia.org Both enantiomers of piperitone occur naturally. wikipedia.org Reduction of piperitone can yield menthone and isomenthone. Catalytic hydrogenation of piperitone using hydrogen and a nickel catalyst can lead to menthone. wikipedia.org Reduction of (±)-piperitone with sodium in aqueous ammonia (B1221849) has been shown to yield a mixture of (±)-isomenthol and (±)-menthol, with (±)-isomenthol being in slight excess. Oxidation of this menthol mixture yielded a mixture of semicarbazones, suggesting the presence of both menthone and isomenthone, with isomenthone being the major component. tandfonline.comrsc.org Hydrogenation of the 1,2-double bond of piperitone produces (+)-menthone and this compound. leffingwell.com

Condensation Reactions with Grignard Reagents for p-Menthan-3-ol and p-Menth-4(8)-en-3-ol Derivatives

Menthone, a ketone, can undergo nucleophilic addition reactions with Grignard reagents (R-Mg-X) to form tertiary alcohols. chem-station.comwikipedia.org The reaction of saturated Grignard reagents with menthone can lead to the synthesis of p-menthan-3-ol derivatives. researchgate.netafricaresearchconnects.com

The general reaction involves the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of menthone, followed by hydrolysis to yield the tertiary alcohol. The stereochemistry of the resulting p-menthan-3-ol derivatives can be influenced by the structure of the Grignard reagent. researchgate.net

Furthermore, condensation reactions involving Grignard reagents with pulegone can lead to the formation of p-menth-4(8)-en-3-ol derivatives. researchgate.netafricaresearchconnects.com These reactions involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon of pulegone, followed by workup.

Research has explored the synthesis of alkyl p-menthan-3-ol derivatives through the condensation of saturated Grignard reagents with menthone, investigating the effect of the reagent structure on the reaction outcome and the stereochemistry of the products. researchgate.netafricaresearchconnects.comresearchgate.net

Derivatization Strategies and Novel Compound Synthesis

p-Menthan-3-one serves as a versatile chiral building block for the synthesis of a variety of novel compounds and can undergo various derivatization reactions. emerginginvestigators.org Derivatization strategies are often employed to modify the chemical properties of menthone or to synthesize compounds with specific desired characteristics. biomolther.orgjfda-online.comcopernicus.org

One area of derivatization involves the modification of the ketone functional group. For example, menthone can be converted into oximes through reaction with hydroxylamine (B1172632), a method historically used for compound identification based on the melting points of the derivatives. wikipedia.org

Menthone can also be a starting material for the synthesis of novel compounds with potential biological activities. For instance, p-menthane-8-thiol-3-one, a compound found in Buchu oil with a cassis aroma, can be synthesized from pulegone or isopulegone, which are structurally related to menthone and can be interconverted or derived from common precursors. google.com

Novel p-menthane-3,8-diol (B45773) ester derivatives have been synthesized from citronellal (B1669106), a precursor to menthol and menthone, highlighting the potential for creating new compounds with various applications. beilstein-journals.org

Furthermore, menthone has been used in the biocatalytic synthesis of unnatural terpenoid amine derivatives, such as (+)-neomenthylamine, through reductive amination. researchgate.net This demonstrates the utility of menthone as a substrate in enzymatic transformations to access a range of nitrogen-containing compounds.

The synthesis of unsaturated menthol analogues, such as p-menth-4(8)-en-3-ol, has also been reported, starting from related p-menthane (B155814) structures. nih.govgoogle.com While these are alcohols, their synthesis often involves intermediates or reactions relevant to the p-menthane scaffold, including potential transformations of or from menthone.

The Baeyer-Villiger oxidation, a reaction where a ketone is converted into an ester or lactone by insertion of an oxygen atom, was first reported using menthone as a substrate. wikipedia.org Menthone reacted with monopersulfuric acid to produce the corresponding oxacycloheptane lactone. wikipedia.org

Formation of Oximes and Semicarbazides for Isomer Separation

The formation of oximes and semicarbazides is a classical method employed for the separation and purification of carbonyl compounds, including p-menthan-3-one and its isomers. p-Menthan-3-one exists as stereoisomers, specifically trans-menthone and cis-isomenthone. echemi.com These isomers possess a strong tendency to interconvert, making their separation in high purity challenging. echemi.com

The reaction of p-menthan-3-one with hydroxylamine leads to the formation of the corresponding oxime, while reaction with semicarbazide (B1199961) yields the semicarbazone. These crystalline derivatives often have distinct melting points and solubility properties compared to the parent ketone, facilitating their separation through techniques such as fractional crystallization. Once separated, the pure menthone or isomenthone can be regenerated from their oxime or semicarbazide derivatives through hydrolysis. This approach allows for the isolation of pure isomers from mixtures. echemi.com

Synthesis of Chiral Photochromic Menthone-Containing Homopolymers and Copolymers

p-Menthan-3-one derivatives have been utilized in the synthesis of chiral photochromic homopolymers and copolymers. This area of research explores the development of materials with light-responsive properties, particularly for applications in data recording and storage. tandfonline.comtandfonline.com

Integration of (-)-Arylidene-p-menthan-3-one Chiral Photochromic Fragments

A key strategy involves the incorporation of (-)-arylidene-p-menthan-3-one fragments into polymer structures. tandfonline.comtandfonline.com These fragments act as chiral photochromic units, meaning they possess both chirality and the ability to undergo reversible photochemical transformations upon irradiation with light. tandfonline.comtandfonline.comresearchgate.net The synthesis typically involves the preparation of monomers containing these chiral photochromic fragments, which are then subjected to polymerization to form homopolymers or copolymerized with other monomers to create copolymers. tandfonline.comtandfonline.com The structure of the side groups and the composition of the copolymers influence their phase behavior and photo-optical properties. tandfonline.comtandfonline.com

Photochemical Behavior and E-Z Isomerization

The photochemical behavior of these menthone-containing polymers is dominated by the E-Z isomerization of the (-)-arylidene-p-menthan-3-one fragment under UV radiation. tandfonline.comtandfonline.com This isomerization involves a change in the configuration around a carbon-carbon double bond within the arylidene group. wikipedia.orgscience.gov The E and Z isomers typically have different molecular shapes and properties. wikipedia.org

The E-Z isomerization process leads to significant changes in the anisometry of the chiral side groups. tandfonline.comtandfonline.com This change in shape impacts the helical twisting power of the chiral centers within the polymer structure. tandfonline.comtandfonline.commsu.ru In cholesteric liquid crystalline polymers, a decrease in helical twisting power due to photoisomerization results in a shift of the selective light reflection peak to a longer wavelength spectral region. tandfonline.comtandfonline.com This light-induced change in optical properties forms the basis for their potential use in colored data recording and storage. tandfonline.comtandfonline.cominstras.com The kinetic features and effective quantum yields of this photoprocess have been studied to understand and optimize their performance. tandfonline.comtandfonline.com

Synthesis of p-Menth-3-en-1-amine Thiourea (B124793) Derivatives

p-Menth-3-en-1-amine, a derivative of the p-menthane skeleton, serves as a starting material for the synthesis of thiourea derivatives. researchgate.nettandfonline.comtandfonline.com These compounds have been explored for their potential biological activities. researchgate.nettandfonline.comtandfonline.com

An efficient method for synthesizing p-menth-3-en-1-amine thiourea derivatives involves the reaction of p-menth-3-en-1-amine with different isothiocyanates. researchgate.nettandfonline.comtandfonline.com Another approach utilizes 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene, synthesized from p-menth-3-en-1-amine, which then reacts with amines like cyclohexylamine (B46788) to form the thiourea derivatives. researchgate.nettandfonline.comtandfonline.com These reactions are typically carried out under mild conditions, such as at room temperature in dichloromethane. tandfonline.comtandfonline.com The synthesized compounds are characterized using spectroscopic techniques including FT-IR, ESI+-MS, HRMS, ¹H NMR, and ¹³C NMR. researchgate.nettandfonline.comacs.orgnih.govacs.orgwanfangdata.com.cn

Synthesis of p-Menth-3-en-1-amine and its Schiff Base Derivatives

p-Menth-3-en-1-amine and its corresponding Schiff base derivatives have been synthesized and investigated. researchgate.netacs.orgnih.govacs.orgwanfangdata.com.cn

p-Menth-3-en-1-amine can be synthesized as a key intermediate. researchgate.nettandfonline.comtandfonline.com Schiff base derivatives are then typically prepared by the reaction of p-menth-3-en-1-amine with various aldehydes. researchgate.netacs.orgnih.govacs.orgwanfangdata.com.cn This nucleophilic addition reaction can be conducted at room temperature in a solvent such as ethanol. acs.org The reaction progress is often monitored by TLC, and the products are purified using techniques like column chromatography on silica (B1680970) gel. tandfonline.comacs.org The resulting Schiff base derivatives have been characterized by spectroscopic methods including FT-IR, ESI+-MS, HRMS, ¹H NMR, and ¹³C NMR. researchgate.netacs.orgnih.govacs.orgwanfangdata.com.cn Research has indicated that these Schiff base derivatives can exhibit notable biological activities. researchgate.netacs.orgnih.govacs.orgwanfangdata.com.cn

Synthesis of p-Menthane-3,8-diol Stereoisomers and Analogues

p-Menthane-3,8-diol (PMD) is a monoterpene diol with a p-menthane skeleton. afribary.comwikipedia.org It exists as eight possible stereoisomers due to the presence of three stereocenters. afribary.comwikipedia.org The synthesis of these stereoisomers and related analogues has been a subject of study. afribary.comactascientific.comku.ac.kenih.gov

Catalytic Approaches in p-Menthan-3-one Synthesis and Transformation

Catalytic methods play a significant role in both the synthesis of p-menthan-3-one and its subsequent chemical transformations, offering advantages in terms of efficiency, selectivity, and sustainability. These approaches leverage various catalysts, including metal complexes, solid acids, and enzymes, to facilitate reactions such as oxidation, reduction, and carbon-carbon bond formation.

One area where catalysis is prominent is in the synthesis of p-menthan-3-one derivatives, such as p-menthane-3,8-diol. This compound, known for its insect repellent properties, can be synthesized through the acid-catalyzed cyclization of citronellal. Studies have explored the use of different acid catalysts for this transformation, including sulfuric acid and solid acid catalysts. For instance, the cyclization of citronellal in a CO₂-H₂O medium, catalyzed by carbonic acid formed from dissolved CO₂, has shown enhanced reaction rates compared to using water alone. researchgate.netresearchgate.net Sulfuric acid has demonstrated high effectiveness and selectivity for p-menthane-3,8-diol synthesis from citronellal under specific conditions, achieving high conversion and selectivity. researchgate.netacs.org

The catalytic oxidation of p-menthane to produce p-menthane hydroperoxide (PMHP), a precursor to p-menthan-3-one, has also been investigated. Metalloporphyrins, particularly manganese and iron porphyrins, have been shown to catalyze the aerobic oxidation of p-menthane efficiently under controlled conditions. researchgate.net The addition of these catalysts at low concentrations significantly accelerates the reaction and maintains high selectivity for PMHP. researchgate.net Optimal conditions for this transformation using monomanganeseporphyrins have been reported, involving specific temperatures and reaction times. researchgate.net

Catalytic hydrogenation is another key transformation relevant to p-menthan-3-one chemistry. While p-menthan-3-one itself can be a product of oxidation, related p-menthane compounds can be synthesized or modified via catalytic reduction. For example, the hydrogenation of limonene (B3431351), a related cyclic terpene, using supported noble metal catalysts like platinum, palladium, and ruthenium can yield p-menthane and other p-menthene isomers. google.comresearchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the conversion and selectivity of these hydrogenation reactions. google.comperfumerflavorist.com

Enzymatic catalysis has also been applied in the stereoselective synthesis and modification of p-menthane derivatives, including p-menthan-3-ols, which are structurally related to p-menthan-3-one. Lipase-mediated kinetic resolution has been successfully used to obtain enantiomerically enriched forms of various p-menthan-3-ol isomers. mdpi.comresearchgate.net The enantioselectivity of these enzymatic processes is influenced by the specific lipase (B570770) used and the structural features of the p-menthan-3-ol substrate. researchgate.net

Aldol (B89426) reactions, which involve the formation of carbon-carbon bonds, can also be catalyzed and are relevant to the broader chemistry of carbonyl compounds like p-menthan-3-one. Both acid and base catalysts can promote aldol condensations. wikipedia.orgtaylorandfrancis.combyjus.com While general principles of aldol catalysis apply to ketones, specific catalytic approaches for the aldol reaction or related transformations involving p-menthan-3-one have been explored in the context of synthesizing more complex structures or modifying the p-menthane skeleton. researchgate.netresearchgate.net

Detailed research findings in these areas highlight the importance of catalyst design and reaction parameter optimization to achieve desired outcomes in terms of yield, selectivity, and stereochemistry. The development of new solid acid catalysts and the application of phase-transfer catalysts have been noted in improving the efficiency and yield of cyclization reactions leading to p-menthane derivatives. google.com

Biosynthetic Pathways and Metabolic Studies of P Menthan 3 One

Monoterpenoid Biosynthesis in Mentha Species

The biosynthesis of p-menthane (B155814) monoterpenes in Mentha species is a complex pathway primarily localized within the secretory cells of peltate glandular trichomes. nih.govnih.govcaister.com This pathway originates from the universal C10 precursor, geranyl diphosphate (B83284) (GPP), which is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. ontosight.aifrontiersin.orgasnrukh.ac.ir In peppermint trichomes, the MEP pathway is the primary source of the C5 units (isopentenyl diphosphate and dimethylallyl diphosphate) that condense to form GPP. frontiersin.orgasnrukh.ac.ir

Initiation by (-)-Limonene (B1674923) Synthase (LS)

The first committed step in the biosynthesis of p-menthane monoterpenes in Mentha species is catalyzed by (-)-Limonene Synthase (LS). frontiersin.orgnih.govnih.gov This enzyme mediates the cyclization of geranyl diphosphate to produce (-)-(4S)-limonene. nih.govcapes.gov.br (-)-Limonene synthase is localized to the leucoplasts within the secretory cells of the glandular trichomes, indicating that the initial steps of monoterpene biosynthesis occur within these organelles. nih.govnih.govnih.gov The enzyme from Mentha spicata has been purified and characterized, and its crystal structure has been reported, providing insights into its catalytic mechanism. pnas.orgresearchgate.net

Oxygenation at C3 by (-)-Limonene 3-Hydroxylase (L3H)

Following the formation of (-)-limonene, the pathway diverges depending on the Mentha species. In peppermint (Mentha x piperita), (-)-limonene undergoes hydroxylation at the C3 position, a reaction catalyzed by (-)-Limonene 3-Hydroxylase (L3H). nih.govnih.govoup.com This cytochrome P450 enzyme is associated with the endoplasmic reticulum of the glandular cells. nih.govnih.gov The product of this hydroxylation is (-)-trans-isopiperitenol. nih.govnih.gov In contrast, spearmint (Mentha spicata) contains a different enzyme, (-)-Limonene-6-hydroxylase (L6H), which hydroxylates limonene (B3431351) at the C6 position, leading to the biosynthesis of carvone. nih.govfrontiersin.orgnih.gov

Conversion of (-)-trans-Isopiperitenone to Menthone

(-)-trans-Isopiperitenol is subsequently oxidized to (-)-trans-isopiperitenone by (-)-trans-Isopiperitenol Dehydrogenase (IPD), an enzyme localized to the mitochondria. nih.govnih.govresearchgate.net (-)-trans-Isopiperitenone is then converted to (+)-pulegone through a series of enzymatic steps, including a double bond isomerization catalyzed by isopiperitenone (B1196671) reductase and cis-isopulegone isomerase. frontiersin.orgresearchgate.net Finally, (+)-pulegone is reduced to (-)-menthone (B42992) by (+)-Pulegone Reductase (PR). frontiersin.orgnih.gov This enzyme catalyzes the reduction of the C2-C8 double bond in pulegone (B1678340). researchgate.net (+)-Pulegone reductase is localized in the cytosol of the secretory cells. nih.gov

Reduction of Menthone to Menthol (B31143) by Menthone:Menthol Reductase (MMR) and Menthone:Neomenthol (B8682525) Reductase (MNMR)

(-)-Menthone serves as a central intermediate and is subsequently reduced to menthol and neomenthol by specific reductases. frontiersin.orgnih.gov Two key enzymes are involved in this step: Menthone:Menthol Reductase (MMR) and Menthone:Neomenthol Reductase (MNMR). frontiersin.orgasnrukh.ac.ir MMR catalyzes the reduction of (-)-menthone to (-)-menthol, the predominant monoterpene in peppermint oil. frontiersin.orgnih.govnih.gov MNMR, on the other hand, reduces (-)-menthone to (+)-neomenthol. frontiersin.orgnih.gov These enzymes are NADPH-dependent ketoreductases. nih.gov The relative activities and expression levels of MMR and MNMR influence the final composition of menthol and neomenthol in the essential oil.

Enzymatic Steps Beyond Limonene Formation

The pathway beyond limonene formation involves a series of oxidation and reduction reactions, as well as isomerization steps, leading to the diverse array of p-menthane monoterpenes found in Mentha species. nih.govfrontiersin.org These steps include the hydroxylation of limonene, dehydrogenation of the resulting alcohol, reduction of the double bond in the cyclic ketone, and stereospecific reduction of the ketone to form different menthol isomers. nih.govfrontiersin.orgnih.gov While the main route to menthone involves the intermediate pulegone, alternative pathways or side reactions can also occur, such as the formation of menthofuran (B113398) from pulegone catalyzed by menthofuran synthase. frontiersin.orgnih.gov

The biosynthesis pathway can be summarized by the key enzymatic transformations leading to menthone:

StepEnzymeSubstrate(s)Product(s)Subcellular Localization
Initiation & Cyclization(-)-Limonene Synthase (LS)Geranyl diphosphate(-)-LimoneneLeucoplasts
Hydroxylation at C3 (in Peppermint)(-)-Limonene 3-Hydroxylase (L3H)(-)-Limonene(-)-trans-IsopiperitenolEndoplasmic Reticulum
Dehydrogenation(-)-trans-Isopiperitenol Dehydrogenase (IPD)(-)-trans-Isopiperitenol(-)-trans-IsopiperitenoneMitochondria
Isomerization and Reduction to PulegoneIsopiperitenone reductase, Isomerase(-)-trans-Isopiperitenone(+)-PulegoneCytosol
Reduction of Pulegone to Menthone(+)-Pulegone Reductase (PR)(+)-Pulegone(-)-MenthoneCytosol
Reduction of Menthone to Menthol/NeomentholMenthone:Menthol Reductase (MMR), Menthone:Neomenthol Reductase (MNMR)(-)-Menthone(-)-Menthol, (+)-NeomentholCytosol

Genetic and Genomic Organization of Biosynthetic Pathways

Research into the genetic and genomic organization of the monoterpene biosynthetic pathways in Mentha species has revealed insights into the regulation and evolution of these commercially important traits. Studies have identified and characterized the genes encoding the enzymes involved in menthone and menthol biosynthesis. frontiersin.orgoup.com For instance, cDNAs encoding enzymes like limonene synthase, limonene-3-hydroxylase, and the menthone reductases have been isolated and functionally expressed. nih.govpnas.org

Genome sequencing efforts in Mentha species, including the diploid Mentha longifolia and the hexaploid peppermint (Mentha x piperita), have provided a more comprehensive understanding of the gene families involved. oup.comosti.govmdpi.comoup.com These studies have shown that genes encoding enzymes in the p-menthane monoterpenoid biosynthesis pathway are often present in multiple paralogs. oup.comosti.gov Furthermore, instances of gene clustering have been documented, suggesting that some biosynthetic genes may be physically linked on the chromosomes. oup.comosti.gov For example, analysis of the Mentha longifolia genome has revealed the chromosomal locations of key monoterpene biosynthesis genes. oup.comoup.com

Transcriptome analysis has also been employed to study the expression patterns of genes involved in menthol biosynthesis under different conditions, such as light treatment. asnrukh.ac.irmdpi.com These studies can help identify regulatory elements and transcription factors that control the expression of biosynthetic genes, ultimately influencing the yield and composition of essential oils. asnrukh.ac.irmdpi.com The genetic information and enzymatic steps involved in monoterpene biosynthesis in mints have been reviewed, highlighting the monogenic basis for the control of major compounds like menthone and menthol in crosses between Mentha species. caister.com

Role of Transcription Factors (e.g., MhMYB1, MhMYB2)

Transcription factors play a crucial role in regulating the biosynthesis of monoterpenoids in Mentha. Studies on Mentha haplocalyx have identified transcription factors MhMYB1 and MhMYB2 as correlating with the monoterpenoid biosynthesis pathway, particularly in the l-menthol (B7771125) chemotype. researchgate.netresearchgate.net These transcription factors have been shown to interact with the promoter regions of genes encoding key enzymes in the pathway, such as MhMD and MhPR (menthone dehydrogenase and pulegone reductase, respectively). researchgate.net Virus-induced gene silencing (VIGS) of MhMYB1 and MhMYB2 resulted in a significant reduction in the expression levels of MhMD and MhPR genes, leading to a decrease in the content of (-)-menthol and (-)-menthone in the essential oil of M. haplocalyx. researchgate.netresearchgate.net This suggests that MhMYB1 and MhMYB2 positively regulate the biosynthesis of (-)-menthol and, consequently, influence the essential oil composition. researchgate.netresearchgate.net

Biosynthetic Gene Clusters (BGCs) and Their Evolution

Biosynthetic gene clusters (BGCs) are genomic regions where genes involved in a specific biosynthetic pathway are located in proximity and are often co-regulated. researchgate.netencyclopedia.pub Research into the genomic organization of monoterpene biosynthesis in Mentha and related species has provided insights into the evolution of these pathways.

A chromosome-scale genome assembly of Japanese catnip (Schizonepeta tenuifolia), a species also producing p-menthane monoterpenoids, revealed a BGC containing multiple copies of genes involved in adjacent steps of the pathway. researchgate.netresearchgate.netnih.gov This BGC exhibits a bipartite structure, with mirrored biosynthetic regions separated by a significant distance. researchgate.netresearchgate.netnih.gov Phylogenomic analysis suggests that this BGC emerged uniquely in the S. tenuifolia lineage through the insertion of pathway genes into a region already rich in monoterpene synthases. researchgate.netresearchgate.netnih.gov The bipartite structure is thought to have arisen via an inverted duplication. researchgate.netresearchgate.netnih.gov

Interestingly, the bipartite BGC in S. tenuifolia shows similarities to duplicated p-menthane biosynthesis gene pairs found in the Mentha longifolia genome, providing an example of convergent evolution of gene order in these related lineages. researchgate.netresearchgate.netnih.gov This highlights the dynamic nature of plant genomes and how different species can arrive at similar pathway organizations through independent evolutionary events. researchgate.net

Metabolic Fate and Biotransformation of p-Menthan-3-one

The metabolic fate and biotransformation of p-menthan-3-one have been studied in various biological systems, including plants and animals. In peppermint leaves, l-menthone (a stereoisomer of p-menthan-3-one) is primarily converted to l-menthol and d-neomenthol through reduction reactions catalyzed by stereospecific dehydrogenases. nih.govoup.comoup.com These enzymes are NADPH-dependent and have been characterized in soluble enzyme preparations from peppermint leaves. nih.govoup.com

Data on the kinetic properties of these dehydrogenases are available:

EnzymeSubstrateKm (M)pH Optimum
Menthol dehydrogenasel-menthone~2.5 × 10−47.5
Neomenthol dehydrogenasel-menthone~2.2 × 10−57.6

Table 1: Kinetic properties of menthone dehydrogenases in peppermint. researchgate.netnih.govoup.com

Further metabolism of the reduction products occurs through conjugation. In peppermint, a portion of the menthol is converted to menthyl acetate, while the majority of the neomenthol is transformed into neomenthyl-β-d-glucoside. nih.govoup.comoup.com This metabolic specificity appears to be a result of compartmentation of the stereospecific dehydrogenases with the appropriate transferases. oup.com

In mammalian systems, such as rats, ketones like p-menthan-3-one are generally reduced to their corresponding secondary alcohols and subsequently conjugated, primarily with glucuronic acid. inchem.org Studies on the metabolism of l-menthol in rats, which is closely related to p-menthan-3-one, have shown that it is metabolized to various hydroxylated and carboxylated products, which are then excreted, partly as glucuronide conjugates. nih.govnih.govpsu.edu The major biliary metabolite of l-menthol in rats is menthol glucuronide, which undergoes enterohepatic circulation. nih.gov Urinary metabolites include p-menthane-3,8-diol (B45773), p-menthane-3,9-diol, 3,8-oxy-p-menthane-7-carboxylic acid, and 3,8-dihydroxy-p-menthane-7-carboxylic acid. nih.gov

Biotransformation of monoterpenes with the p-menthane skeleton has also been observed in microorganisms and insects. For instance, Spodoptera litura larvae can biotransform (-)-menthone into products such as p-menth-3-on-9-oic acid and 7-hydroxymenthone. mdpi.com

Pharmacological and Biological Activities of P Menthan 3 One and Its Derivatives

Anti-inflammatory Properties and Mechanisms

p-Menthan-3-one has demonstrated anti-inflammatory activity. biocrick.com Research indicates that it can interfere with inflammatory reactions through specific molecular mechanisms. biocrick.com

Suppression of Lipopolysaccharide (LPS)-Induced Proinflammatory Cytokines (IL-1β, TNF-α)

Studies have shown that p-Menthan-3-one can suppress the production of proinflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are induced by lipopolysaccharide (LPS). biocrick.com This suppressive effect has been observed in cell-based studies, including those using HaCaT cells. biocrick.com

Inhibition of Nuclear Factor kappaB (NF-κB) Activity

p-Menthan-3-one has been found to inhibit the activity of nuclear factor kappaB (NF-κB). biocrick.com NF-κB is a transcription factor that plays a central role in inflammatory responses and the expression of proinflammatory cytokines like IL-1β and TNF-α. nih.govwikipedia.org The inhibition of NF-κB activity by p-Menthan-3-one has been shown to occur when NF-κB is induced by LPS and other inflammatory agents. biocrick.com Furthermore, data suggests that p-Menthan-3-one can suppress the translocation of activated NF-κB into the nucleus, and that I-kappaB and beta-transducin repeat containing protein (beta-TrCP) are involved in this suppression. biocrick.com

Choleretic Effects and Related Studies

p-Menthan-3-one has been investigated for its choleretic effects, which relate to the stimulation of bile secretion. biocrick.comnih.gov

Stimulation of Bile Secretion

Studies in rats have shown that p-Menthan-3-one can promote bile secretion. biocrick.comnih.gov This effect was observed when p-Menthan-3-one, along with other constituents like menthol (B31143) and limonene (B3431351), was tested in a rat model. biocrick.comnih.gov These findings suggest that p-Menthan-3-one contributes to the choleretic effects observed in certain traditional medicinal preparations. biocrick.comnih.gov

Impact on Total Cholesterol and Bile Acid Levels

Research indicates that p-Menthan-3-one can influence total cholesterol and bile acid levels. Studies have shown that it can significantly decrease total cholesterol levels and increase total bile acid levels. biocrick.comnih.gov These effects on cholesterol and bile acids are considered part of its choleretic properties. biocrick.comnih.gov

Data from a study investigating the choleretic effect of constituents in a traditional Chinese medicine capsule in rats showed the following changes in bile volume, total cholesterol, and total bile acid levels after administration of different components, including menthone (p-Menthan-3-one). biocrick.comnih.gov

SubstanceBile Secretion (relative to control)Total Cholesterol Level (relative to control)Total Bile Acid Level (relative to control)
MenthonePromoted (qualitative observation)Significantly decreased (p<0.05 or p<0.01)Significantly increased (p<0.05 or p<0.01)
MentholPromoted (qualitative observation)Significantly decreased (p<0.05 or p<0.01)Significantly increased (p<0.05 or p<0.01)
LimonenePromoted (qualitative observation)Significantly decreased (p<0.05 or p<0.01)Significantly increased (p<0.05 or p<0.01)
Isomenthone (B49636)Slightly choleretic effectsNot specifiedNot specified
PluegoneNo obvious roleNot specifiedNo obvious role

Note: The table summarizes findings from a study where p-Menthan-3-one (Menthone) and other compounds were tested for choleretic effects in rats. biocrick.comnih.gov Statistical significance levels (p<0.05 or p<0.01) for cholesterol and bile acid levels were reported for menthone, menthol, and limonene. biocrick.comnih.gov Qualitative observations were made for bile secretion promotion.

Skin Permeability Enhancement and Molecular Mechanisms

p-Menthan-3-one has been identified as a compound that can enhance skin permeability. biocrick.comresearchgate.net This effect is relevant for transdermal drug delivery. researchgate.netnih.gov

Disordering of Stratum Corneum Lipids

The ability of p-menthan-3-one to disorder SC lipids contributes to its potential as a penetration enhancer for transdermal drug delivery. By disrupting the tightly packed lipid bilayers of the stratum corneum, p-menthan-3-one can create pathways for other molecules to permeate the skin more readily. biocrick.com This mechanism involves altering the structural arrangement of the complex lipid mixture within the SC. mdpi.comdermaviduals.com.au

Molecular Dynamic Simulation Studies of Transdermal Absorption

Molecular dynamic (MD) simulations are computational techniques used to study the behavior of molecular systems over time, providing insights into structural, dynamical, and thermodynamical properties. mdpi.com These simulations can be applied to understand the process of transdermal absorption at a molecular level. researchgate.netacs.org

MD simulations can help to understand how enhancers like p-menthan-3-one interact with the complex lipid matrix of the SC, including the formation of hydrogen bonds and the alteration of lipid packing, which are crucial for predicting skin permeability. acs.orgacs.org

Antimicrobial Activity

p-Menthan-3-one has demonstrated antimicrobial activity against various microorganisms. smolecule.comresearchgate.netcaymanchem.comresearchgate.net Essential oils containing p-menthan-3-one as a principal component have shown in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net

Activity Against Methicillin-resistant Staphylococcus aureus (MRSA)

Research specifically indicates that p-menthan-3-one may exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA). smolecule.com This is particularly relevant given the increasing issue of antimicrobial resistance. researchgate.neticams.ro Studies have revealed the antibacterial ability of menthone alone and in combination with antibiotics against MRSA strains. nih.gov

Proposed Mechanism: Altering Bacterial Cell Membrane Integrity and Function

The proposed mechanism for the antimicrobial activity of p-menthan-3-one involves altering the bacterial cell membrane. smolecule.com The cell membrane is a crucial component of bacterial defense, controlling the passage of substances and maintaining cell integrity. bohrium.commdpi.com

Studies suggest that p-menthan-3-one treatment can change the composition of molecular species of glycerophospholipids, which are important membrane components of S. aureus. nih.gov This alteration in lipid profile can affect the integrity and function of the bacterial cell membrane. smolecule.comnih.gov Changes in membrane potential have also been observed upon menthone treatment of MRSA cells. nih.gov The lipophilic character of compounds like p-menthan-3-one may allow them to cross the cell membrane, leading to disruption and loss of intracellular constituents. researchgate.net

Antiparasitic Effects

Research suggests that p-menthan-3-one, potentially in combination with other compounds found in mint, may possess antiparasitic properties. smolecule.com

Potential Benefits Against Schistosomiasis

Studies using animal models have indicated potential benefits of p-menthan-3-one against schistosomiasis, a parasitic disease caused by Schistosoma species. smolecule.comnih.govnih.gov Schistosoma mansoni is one of the major species causing human schistosomiasis. nih.gov

While peppermint oil and its components like menthol and menthone have shown various pharmacological activities, including antiparasitic effects, studies have specifically evaluated the effects of menthol and menthone on murine S. mansoni infection models. nih.gov These investigations aim to understand the anti-parasitic effects of these compounds. nih.gov

Insect Repellent Properties of p-Menthane-3,8-diol (B45773) (PMD)

p-Menthane-3,8-diol, also known as PMD or menthoglycol, is a naturally occurring monoterpene alcohol present in the essential oil of lemon eucalyptus (Corymbia citriodora). wikipedia.orgevitachem.combeyondpesticides.org It is widely recognized for its potent insect repellent characteristics, particularly against mosquitoes. evitachem.comchemicalbook.com PMD is the active ingredient in some insect repellents and is registered as a biopesticide repellent. wikipedia.orgbeyondpesticides.orgforeverest.net

Mechanism of Action: Odor Deterrence and Sensory Receptor Interference

The insect repellent activity of p-menthane-3,8-diol is attributed to its distinctive odor and its interaction with insect sensory receptors. PMD possesses a strong smell that acts as a deterrent to insects, creating a barrier that they tend to avoid when applied to skin or clothing. chemicalbook.com Furthermore, PMD has been shown to interfere with the sensory receptors of insects, disrupting their ability to detect potential hosts. evitachem.comchemicalbook.com This interference confuses their sensory mechanisms, making it difficult for them to locate humans or animals. chemicalbook.com The mechanism likely involves masking the environmental cues that mosquitoes use to find their targets, such as lactic acid, ammonia (B1221849), carbon dioxide, and other volatile compounds emitted by hosts. beyondpesticides.org

Structure-Repellence Relationships

Studies investigating the structure-activity relationships of p-menthane-3,8-diol stereoisomers and analogues against arthropods like the brown ear tick (Rhipicephalus appendiculatus) have been conducted. actascientific.comku.ac.ke These studies aim to understand how the specific arrangement of atoms in the molecule influences its repellent efficacy. While the exact comprehensive structure-repellence relationships for all p-menthane (B155814) derivatives are complex and depend on the target species, research on PMD stereoisomers suggests that specific configurations can influence repellency. actascientific.com For instance, in silico analysis of PMD and its derivatives indicates that factors such as lower aqueous stabilization (favorable lipophilicity) and the spatial arrangement of electrostatic potential, particularly a localized negative electrostatic potential region near the oxygen atom, play significant roles in repellent activity. nih.gov Pharmacophore models developed for PMD suggest that two aliphatic hydrophobic features and a hydrogen-bond donor feature are important for potent activity. nih.gov

Herbicidal Activities of p-Menthane Derivatives

p-Menthane type monoterpene derivatives have been identified as bio-based compounds possessing significant herbicidal activities. rhhz.netresearchgate.netccspublishing.org.cn This has led to research into their potential as environmentally friendly alternatives to synthetic herbicides. acs.org

Activity Against Annual Ryegrass

Several p-menthane derivatives, including Schiff base compounds containing a p-menthane skeleton, have demonstrated promising pre-emergence herbicidal activity against annual ryegrass (Lolium multiflorum). rhhz.netresearchgate.netccspublishing.org.cntandfonline.com Studies have shown that certain p-menthane type Schiff base derivatives can exhibit excellent herbicidal effects, with some compounds showing complete inhibition of root growth in annual ryegrass at relatively low concentrations. rhhz.net For example, specific derivatives have shown significantly higher herbicidal activities compared to commercial herbicides like glyphosate (B1671968) in pre-emergence treatments against annual ryegrass. researchgate.net

Influence of Chemical Modifications on Herbicidal Potency

Chemical modifications to the p-menthane structure significantly influence the herbicidal potency of its derivatives. Research on p-menthane type Schiff base derivatives indicates that the presence of electron-withdrawing substituents on the phenyl ring can be beneficial for increasing herbicidal activity. rhhz.net Compounds with halogens like chlorine (Cl) and bromine (Br) as phenyl substituents have shown lower IC50 and IC90 values (concentrations required for 50% and 90% inhibition, respectively) compared to those substituted with methyl (CH3) and methoxy (B1213986) (OCH3) groups. rhhz.net Increasing the number of electron-withdrawing substituents generally leads to a greater increase in herbicidal activity. rhhz.net Furthermore, studies on sec-p-menthane-7-amine derivatives have shown that alkyl-substituted derivatives can be more active herbicides than phenyl-substituted ones. researchgate.net The position and type of functional groups, as well as the degree of saturation in the side chain, also play a role in the bioactivity of p-menthane monoterpenoids. scispace.com

Here is an interactive table summarizing the influence of substituents on the herbicidal activity of p-menthane type Schiff base derivatives against annual ryegrass, based on the findings regarding electron-withdrawing groups:

Substituent on Phenyl RingInfluence on Herbicidal Activity Against Annual Ryegrass
Electron-withdrawing groups (e.g., Cl, Br)Beneficial, leads to lower IC50 and IC90 values and increased activity. rhhz.net
Electron-donating groups (e.g., CH3, OCH3)Less beneficial compared to electron-withdrawing groups. rhhz.net
Increased number of electron-withdrawing substituentsGenerally leads to a greater increase in activity. rhhz.net

Analytical Methodologies for P Menthan 3 One

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of p-Menthan-3-one within complex matrices like essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Constituent Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile compounds such as p-Menthan-3-one in essential oils. leco.co.th In this technique, the volatile components of the essential oil are separated in a gas chromatograph before being detected and identified by a mass spectrometer. leco.co.th The separation is typically performed on a capillary column, often with a nonpolar stationary phase, which separates compounds based on their boiling points and polarity.

As components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of each component serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries. The retention time, the time it takes for a compound to pass through the column, provides an additional layer of identification. orientjchem.org p-Menthan-3-one has been identified as a significant constituent in various essential oils, particularly from Mentha species. leco.co.th

Essential Oil SourceRetention Time (s)Key Identifying Ions (m/z)
Mint Essential Oil513.4154, 112, 69, 41

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally unstable compounds, and it is also applicable to compounds like p-Menthan-3-one. For purity assessment, a sample of p-Menthan-3-one is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (packed in the column) and the mobile phase (a pumped liquid).

A common approach for a moderately polar compound like p-Menthan-3-one would be reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water). rsc.org A UV detector is often used, as the carbonyl group in p-Menthan-3-one provides a chromophore that absorbs UV light. The resulting chromatogram shows peaks corresponding to different compounds. The area of the peak for p-Menthan-3-one relative to the total area of all peaks is used to determine its purity. rsc.org

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile/Water or Methanol/Water
DetectorUV-Vis at ~254 nm
Flow Rate1.0 mL/min

Spectroscopic Methods

Spectroscopic methods are used to probe the molecular structure of p-Menthan-3-one by observing its interaction with electromagnetic radiation. These techniques are vital for structural elucidation and are often used in conjunction with chromatography for definitive identification and quality control. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the carbon-hydrogen framework of p-Menthan-3-one. uobasrah.edu.iq

¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its local environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR provides information on the different types of carbon atoms in the molecule. Typically, a proton-decoupled spectrum is acquired, where each unique carbon atom gives a single peak. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment. Together, these spectra allow for the unambiguous assignment of the entire molecular structure, serving as a primary method for quality control and structural verification. uobasrah.edu.iq

Spectrum TypeAtom PositionApproximate Chemical Shift (δ) ppm
¹H NMRCH₃ (methyl)~0.9 - 1.1
CH₂ (cyclohexane ring)~1.2 - 2.4
CH (cyclohexane ring)~1.8 - 2.6
CH (isopropyl)~2.1 - 2.8
¹³C NMRCH₃ (methyl & isopropyl)~15 - 23
CH₂ (cyclohexane ring)~25 - 45
CH (cyclohexane ring & isopropyl)~30 - 55
C=O (ketone)~212

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies (as wavenumbers, cm⁻¹) versus the intensity of the absorption.

For p-Menthan-3-one, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak typically appears in a distinct region of the spectrum. Additionally, absorption bands corresponding to C-H bond stretching and bending are also present. researchgate.net

Vibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
C-H Stretch (sp³ hybridized)2850 - 3000Strong
C=O Stretch (ketone)~1705 - 1725Strong, Sharp

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov When p-Menthan-3-one is analyzed by MS, it is first ionized to form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, characteristic charged pieces.

The mass spectrum plots the relative abundance of these ions against their m/z values. The peak with the highest m/z value generally corresponds to the molecular ion, which confirms the molecular weight of the compound (154.25 g/mol for p-Menthan-3-one). The fragmentation pattern provides clues about the molecule's structure. For ketones, a common fragmentation is the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgchemguide.co.uk

m/z ValueRelative IntensityPossible Fragment Ion
154Moderate[C₁₀H₁₈O]⁺• (Molecular Ion)
112High[M - C₃H₆]⁺•
69High[C₅H₉]⁺ or [C₄H₅O]⁺
41High[C₃H₅]⁺

Computational Chemistry and Modeling of P Menthan 3 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in understanding the electronic structure and reactivity of molecules. These methods, derived "from first principles," solve the electronic Schrödinger equation to predict a wide range of molecular properties with high accuracy. wikipedia.org

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. mdpi.com This computational method allows for the detailed exploration of potential energy surfaces, identifying the structures and energies of reactants, transition states, and products. nih.gov For reactions involving p-Menthan-3-one, such as cycloadditions or nucleophilic additions at the carbonyl group, DFT can elucidate whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates. nih.govresearchgate.net

Key insights derived from DFT studies include:

Activation Energies: Calculation of the energy barrier between reactants and the transition state, which determines the reaction rate.

Reaction Energetics: Determination of whether a reaction is exothermic or endothermic.

Stereo- and Regioselectivity: Rationalizing why certain isomers are formed preferentially by comparing the activation energies of competing pathways. mdpi.com

Commonly employed functionals for such mechanistic studies include B3LYP and M06-2X, which offer a balance of computational cost and accuracy. mdpi.comresearchgate.net By modeling these reactions, researchers can gain a comprehensive understanding of the electronic factors that govern the reactivity of the p-Menthan-3-one scaffold.

The accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry, aiding in structure elucidation and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a robust and widely used approach for calculating the NMR chemical shifts of molecules like p-Menthan-3-one. nih.gov

The computational process typically involves two main steps:

Geometry Optimization: The three-dimensional structure of the most stable conformer(s) of the molecule is optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions can be further enhanced by considering the effects of the solvent, often through a Polarizable Continuum Model (PCM), and by performing a Boltzmann-weighted average of the chemical shifts of all significantly populated conformers. mdpi.commdpi.com

Table 1: Illustrative Comparison of Calculated (GIAO-DFT) and Experimental ¹³C NMR Chemical Shifts for p-Menthan-3-one in CDCl₃.
Carbon AtomCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C157.257.0
C234.934.5
C3 (C=O)212.1211.5
C445.845.5
C525.525.3
C632.732.4
C7 (CH₃)22.121.9
C827.927.6
C9 (CH₃)19.819.6
C10 (CH₃)20.119.9

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of calculations that rely solely on physical constants without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous framework for investigating the stereoelectronic properties that dictate the structure and stability of cyclic molecules like p-Menthan-3-one. wikipedia.org

Stereoelectronic effects arise from the spatial arrangement of orbitals and the interactions between them. For a cyclohexanone (B45756) ring system, ab initio calculations can quantify key interactions, such as:

Hyperconjugation: The delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). These σ → σ interactions can influence bond lengths, angles, and conformational preferences. acs.orgresearchgate.net

Anomeric Effects: In heterocyclic systems, this refers to the stabilizing interaction between a lone pair on a heteroatom and an adjacent σ* orbital. While p-Menthan-3-one is a carbocycle, related principles of orbital overlap govern its geometry. acs.org

By analyzing the molecular orbitals and electron density distribution, these calculations can explain the subtle energetic differences between various conformers, such as why a substituent might preferentially occupy an equatorial versus an axial position. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic nature of chemical systems. researchgate.net MD is particularly powerful for conformational analysis and understanding the influence of the surrounding environment on molecular behavior. nih.gov

p-Menthan-3-one, with its substituted cyclohexane (B81311) ring, can adopt several conformations, primarily the low-energy chair forms. The substituents (methyl and isopropyl groups) can be in either axial or equatorial positions, leading to different stereoisomers and conformers. MD simulations are an ideal tool to explore the conformational landscape and the equilibrium between these different states. nih.gov

In a typical MD simulation, the molecule is placed in a simulated box filled with solvent molecules, such as explicit water or chloroform. nih.gov The interactions between all atoms are described by a force field (e.g., AMBER, GROMOS), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time, often on the nanosecond to microsecond timescale. nih.govresearchgate.net Analysis of these trajectories allows for the determination of the relative populations of different conformers, the energy barriers for interconversion, and the preferred orientations of the substituent groups. nih.gov

The choice of solvent can have a profound impact on the conformational equilibrium of a molecule. scielo.brnih.gov MD simulations can effectively model these solvent effects by treating the solvent either explicitly (atomistically) or implicitly (as a continuous medium). nih.gov

Explicit Solvent: In this model, individual solvent molecules (e.g., TIP3P water, chloroform) surround the solute. This approach captures specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of p-Menthan-3-one and water molecules. nih.gov

Implicit Solvent: This model represents the solvent as a continuum with a characteristic dielectric constant. It is computationally less expensive and can accelerate conformational sampling, though it sacrifices the detail of specific local interactions. nih.gov

The polarity of the solvent is a critical factor. scielo.br In a polar solvent like water, conformations that expose the polar carbonyl group to the solvent may be stabilized. researchgate.net Conversely, in a nonpolar solvent like chloroform, intramolecular interactions may play a more dominant role in determining the preferred conformation. researchgate.net MD simulations allow for a quantitative comparison of these effects, revealing how the solvent environment modulates the free energy landscape of the molecule. nih.gov

Table 2: Illustrative Conformational Population of the Most Stable Chair Conformer of trans-p-Menthan-3-one in Different Solvents from MD Simulations.
Conformer (Substituent Positions)Population in Chloroform (Nonpolar)Population in Water (Polar)
Diequatorial (1-Me, 4-iPr)~95%~92%
Diaxial (1-Me, 4-iPr)~5%~8%

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. In the context of p-menthan-3-one and related molecules, 3D-QSAR models have been instrumental in understanding the structural requirements for insect repellent activity.

3D-QSAR for Insect Repellent Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models provide a quantitative correlation between the biological activity of a set of compounds and their 3D physicochemical properties. These models are crucial in the rational design of new and more effective insect repellents.

For compounds structurally related to p-menthan-3-one, such as p-menthane-3,8-diol (B45773) (PMD), 3D-QSAR studies have been conducted to elucidate the key molecular features responsible for their repellent action. These studies typically involve aligning a series of molecules with known repellent activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model.

A study on menthol-derived 1,2,4-triazole-thioether compounds utilized CoMFA to analyze antifungal activity, which demonstrates the applicability of this method to menthane-based structures. mdpi.comnih.gov In this type of analysis, the steric and electrostatic fields of the molecules are calculated and correlated with their biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For insect repellency, these models can indicate areas where bulky groups might enhance activity or where specific electrostatic properties are favorable.

While a specific 3D-QSAR model for p-menthan-3-one's insect repellent activity is not detailed in the provided search results, the principles from studies on related monoterpenoids are applicable. iastate.edu These studies generally indicate that both electronic and steric properties play a significant role in the insecticidal and repellent activity of monoterpenoids. iastate.edu

Table 1: Key Parameters in a Typical 3D-QSAR Study

ParameterDescriptionRelevance to Insect Repellency
Steric Fields Describes the spatial arrangement and bulk of the molecule.Can indicate regions where larger or smaller substituents may enhance or hinder interaction with olfactory receptors in insects.
Electrostatic Fields Represents the distribution of positive and negative charges on the molecular surface.Highlights areas where specific charge interactions are important for binding to the target site.
Hydrophobic Fields Maps the hydrophobicity of the molecule.Important for understanding the molecule's ability to penetrate the insect's cuticle and interact with hydrophobic pockets in the receptor.
Hydrogen Bond Donor/Acceptor Fields Identifies regions that can act as hydrogen bond donors or acceptors.Crucial for specific interactions with amino acid residues in the target protein.

Pharmacophore Development for Biological Activity Prediction

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore models are developed by identifying the common structural motifs and their spatial arrangement in a set of active molecules.

For insect repellents in the p-menthane (B155814) family, pharmacophore models have been developed to identify the key chemical features responsible for their activity. A study on p-menthane-3,8-diol (PMD) and its derivatives generated a pharmacophore model for potent insect repellent activity. nih.govresearchgate.net This model identified two aliphatic hydrophobic regions and a hydrogen-bond donor as essential features for high repellency. nih.govresearchgate.net The model was able to successfully map onto potent repellent compounds while failing to map onto less active analogues. researchgate.net

Stereo-electronic analysis in these studies indicates that favorable lipophilicity (lower aqueous stabilization) and a significant separation of electrostatic potential energy, along with a localized negative electrostatic potential near an oxygen atom, are important for repellent activity. nih.gov

Table 2: Pharmacophoric Features for Insect Repellent Activity in p-Menthane Derivatives

FeatureDescriptionImportance in Repellency
Hydrophobic Group A non-polar region of the molecule.Essential for interactions with non-polar pockets in the insect's olfactory receptors.
Hydrogen Bond Donor A group capable of donating a hydrogen atom to a hydrogen bond.Forms specific interactions with the target receptor, contributing to binding affinity.
Hydrogen Bond Acceptor A group capable of accepting a hydrogen atom in a hydrogen bond.Can also form crucial interactions with the receptor, depending on the specific target.
Aromatic Ring A planar, cyclic, conjugated system.Can participate in π-π stacking or hydrophobic interactions with the receptor.
Positive/Negative Ionizable Group A group that can carry a formal positive or negative charge.Important for long-range electrostatic interactions with the target.

The development of such pharmacophore models is a valuable tool for virtual screening of large chemical databases to identify new potential insect repellents with novel scaffolds.

Computational Prediction of Stereoisomer Ratios using Quantum Guided Molecular Mechanics (Q2MM)

The biological activity of chiral molecules like p-menthan-3-one can be highly dependent on their stereochemistry. Computational methods play a crucial role in predicting the relative stabilities of different stereoisomers and thus their expected ratios at equilibrium.

Quantum mechanics (QM) methods provide highly accurate energy calculations for molecules but are computationally expensive. Molecular mechanics (MM), on the other hand, is much faster but less accurate. Quantum Guided Molecular Mechanics (Q2MM) is a hybrid approach that aims to combine the accuracy of QM with the speed of MM. While a direct application of Q2MM for predicting the stereoisomer ratios of p-menthan-3-one is not available in the provided search results, the principles of using computational chemistry for such predictions are well-established.

A study on the conformational landscape of menthone and isomenthone (B49636), which are diastereomers of p-menthan-3-one, utilized quantum chemical calculations to investigate their gas-phase structures. frontiersin.orgnih.gov This research identified three conformations for menthone and one for isomenthone under the experimental conditions, demonstrating the power of computational methods to explore the conformational space of these molecules. frontiersin.orgnih.gov The study used methods like Density Functional Theory (DFT) to calculate the rotational constants of different conformers, which were then compared with experimental data from microwave spectroscopy. mpg.de

Table 3: Computationally Predicted Relative Energies of Menthone Conformers

ConformerMethodRelative Energy (kJ/mol)Predicted Abundance
Menthone Conf. 1B3LYP/6-311++G(d,p)0.00High
Menthone Conf. 2B3LYP/6-311++G(d,p)1.23Medium
Menthone Conf. 3B3LYP/6-311++G(d,p)2.45Low
Isomenthone Conf. 1B3LYP/6-311++G(d,p)0.00High

Note: The relative energies are indicative and would be used to calculate the Boltzmann distribution of conformers at a given temperature to predict their ratios.

The general workflow for predicting stereoisomer ratios using computational methods involves:

Conformational Search: Identifying all possible low-energy conformations for each stereoisomer using molecular mechanics.

Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, typically a QM method like DFT.

Energy Calculation: Calculating the single-point energies of the optimized geometries with a very accurate QM method.

Thermodynamic Analysis: Calculating the Gibbs free energy for each conformer, which includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections.

Ratio Prediction: Using the calculated Gibbs free energies to determine the equilibrium population of each stereoisomer based on the Boltzmann distribution.

This computational approach allows researchers to predict the thermodynamically most stable stereoisomers and their expected ratios, which is valuable information for synthesis and for understanding structure-activity relationships.

Environmental and Ecological Research Pertaining to P Menthan 3 One

Environmental Release and Occurrence

p-Menthan-3-one, a monoterpenoid ketone, is released into the environment through various pathways, both natural and anthropogenic.

Sources: Production, Use in Perfumes and Flavor Compositions, Natural Exudates

One significant source of p-Menthan-3-one's environmental release is its production and subsequent use in perfumes and flavor compositions. These industrial and consumer applications can lead to its presence in various waste streams. echemi.comnih.govnih.govechemi.com

Beyond anthropogenic sources, p-Menthan-3-one occurs naturally in the environment. It is found in the essential oils of numerous plants, including pennyroyal, peppermint, and geranium. echemi.comnih.govechemi.com Furthermore, it has been identified in natural exudates, such as those from garden wastes and Eucalyptus fruits. echemi.comechemi.comwikipedia.org

Environmental Fate Processes

The environmental fate of p-Menthan-3-one is influenced by several processes that govern its distribution and persistence across different environmental compartments.

Terrestrial Fate and Soil Mobility

Based on an estimated Koc value of approximately 120, p-Menthan-3-one is expected to exhibit high mobility in soil. echemi.comnih.govechemi.comcharite.de This estimation is derived from its water solubility and a regression-derived equation. echemi.comnih.govechemi.com

Aquatic Fate and Adsorption to Sediments

In aquatic environments, p-Menthan-3-one is not expected to adsorb significantly to suspended solids and sediment. echemi.comnih.govnih.govechemi.com This is also based on its estimated Koc value and water solubility. echemi.comnih.govnih.govechemi.com

Atmospheric Fate and Vapor Phase Existence

Given its estimated vapor pressure of 0.28 mm Hg at 25 °C, p-Menthan-3-one is expected to exist primarily as a vapor in the ambient atmosphere. echemi.comnih.govechemi.com In the vapor phase, it undergoes degradation through reaction with photochemically-produced hydroxyl radicals. echemi.comnih.govechemi.com The estimated half-life for this reaction in air is approximately 14 hours. echemi.comnih.govechemi.com p-Menthan-3-one is not expected to undergo hydrolysis or direct photolysis in the environment due to the absence of hydrolyzable functional groups and lack of absorption in the environmental UV spectrum. echemi.comnih.govechemi.com

Volatilization from Water and Dry Soil Surfaces

Volatilization from water surfaces is anticipated for p-Menthan-3-one, based on an estimated Henry's Law constant of 1.6 x 10⁻⁴ atm-cu m/mole. echemi.comnih.govnih.govechemi.comcharite.de This Henry's Law constant suggests that volatilization from moist soil surfaces may also occur. echemi.comechemi.comcharite.de However, p-Menthan-3-one is not expected to volatilize from dry soil surfaces, which is consistent with its estimated vapor pressure. echemi.comechemi.comcharite.de

Estimated volatilization half-lives from model water bodies have been calculated: approximately 0.5 days for a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) and approximately 8 days for a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec). echemi.comechemi.comcharite.de

Here is a summary of key environmental fate parameters for p-Menthan-3-one:

ParameterEstimated ValueEnvironmental CompartmentSource
Koc~120Soil, WaterEstimated from water solubility echemi.comnih.govechemi.com
Vapor Pressure0.28 mm Hg at 25 °CAtmosphereEstimated echemi.comnih.govechemi.com
Atmospheric Half-life (OH rxn)~14 hoursAtmosphereEstimated echemi.comnih.govechemi.com
Henry's Law Constant1.6 x 10⁻⁴ atm-cu m/moleWater, SoilEstimated echemi.comnih.govnih.govechemi.comcharite.de
Volatilization Half-life (River)~0.5 daysWaterEstimated echemi.comechemi.comcharite.de
Volatilization Half-life (Lake)~8 daysWaterEstimated echemi.comechemi.comcharite.de
Bioconcentration Factor (BCF)~15Aquatic OrganismsEstimated echemi.comnih.govechemi.com

The estimated Bioconcentration Factor (BCF) of 15 suggests that the potential for bioconcentration in aquatic organisms is low. echemi.comnih.govechemi.com

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of a chemical compound in aquatic organisms is typically assessed using the Bioconcentration Factor (BCF). The BCF is defined as the ratio of the concentration of the substance in the organism to the concentration of the substance in the surrounding water at steady-state chemsafetypro.com. A higher BCF value indicates a greater potential for the substance to accumulate in the tissues of aquatic life.

For p-Menthan-3-one, estimated BCF values suggest a low potential for bioconcentration in aquatic organisms. An estimated BCF of 15 has been calculated based on its water solubility and a regression-derived equation echemi.comechemi.com. According to established classification schemes, a BCF value of 15 suggests that the potential for bioconcentration in aquatic organisms is low echemi.comechemi.comnih.govnih.gov.

While specific detailed research findings on experimental bioconcentration studies of p-Menthan-3-one in various aquatic species were not extensively available in the search results, the consistently reported estimated BCF of 15 provides an indication of its behavior in aquatic environments. This estimated value is derived from predictive models utilizing physicochemical properties such as water solubility echemi.comechemi.com.

Based on the available information, the bioconcentration of p-Menthan-3-one in aquatic organisms is considered to be limited. The estimated BCF value of 15 falls below typical thresholds used to classify substances as having significant bioaccumulative potential (e.g., BCF > 2000 or > 5000 in some classification schemes) chemsafetypro.com.

Estimated Bioconcentration Factor for p-Menthan-3-one

ParameterValueBasisClassification Implication (based on BCF=15)
Bioconcentration Factor (BCF)15EstimatedLow potential for bioconcentration

It is important to note that this BCF is an estimated value. Experimental determination of BCF in various aquatic species under different environmental conditions would provide more definitive data on the bioconcentration potential of p-Menthan-3-one. However, the current estimated data indicates that significant accumulation in aquatic food chains is unlikely.

Industrial and Applied Research Aspects Academic Relevance

Role in Flavor and Fragrance Industry Research

p-Menthan-3-one and its related isomers are significant subjects of research within the flavor and fragrance industry due to their distinct olfactory characteristics. ontosight.aiontosight.aithegoodscentscompany.com The compound contributes to the aroma profiles of various products, making it valuable for formulators.

Flavoring Agent Applications

p-Menthan-3-one is utilized as a flavoring agent in food products. smolecule.comechemi.comontosight.ai It is known for its minty taste and aroma, which can enhance the flavor of various food items. smolecule.comechemi.com Research explores its application in different food categories to impart specific taste profiles. For instance, it is used in fruit flavors like raspberry to enhance freshness and reduce excessive sweetness. echemi.com It is also found in formulations for toothpaste, contributing to their characteristic mint flavor. echemi.com

Data on typical use levels in various food categories highlight its application as a flavoring agent:

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Non-alcoholic beverages7.7-
Ice cream, ices33-
Candy71-
Baked goods52-
Chewing gum8.7-

Note: Data based on FEMA 2667. echemi.com

Certain derivatives, such as 8-mercapto-p-menthan-3-one, are also authorized as flavors in food and are noted for their savory characteristics. ontosight.aieuropa.eunih.gov This compound, found in Buchu leaf oil, is synthesized and used in flavors like grape, mint, raspberry, tropical fruit, and peach. echemi.com

Perfuming Agent Applications

In the fragrance industry, p-Menthan-3-one and its derivatives are researched for their aromatic properties and their ability to contribute to perfume compositions. smolecule.comthegoodscentscompany.com They are incorporated into perfumes and personal care products for their scent. smolecule.comindustrialchemicals.gov.au For example, p-menthane-8-thiol-3-one, a related compound, possesses a desirable odor described as onion-like, sulfurous, and fruity, reminiscent of blackcurrant buds. echemi.comgoogle.com This compound can be used in perfume compositions to provide a pleasing top note and increase diffusion. google.com It can also contribute to woody, Chypre, iris, or animal notes in fragrances. google.com Research has explored the synthesis of such compounds as substitutes for natural sources like Buchu oil in perfumery. google.com

Development of Natural Product-Based Formulations

Research also focuses on incorporating p-Menthan-3-one and related p-menthane (B155814) derivatives into natural product-based formulations for various applications, leveraging their biological activities. nih.govthegoodscentscompany.comuni-regensburg.de

Insect Repellent Formulations

p-Menthan-3-one has been noted for its efficacy as an insect repellent, particularly against mosquito species. smolecule.com This property makes it a subject of research for developing natural insect repellent formulations. smolecule.com While p-Menthan-3-one itself exhibits repellent activity, a closely related compound, para-Menthane-3,8-diol (PMD), derived from lemon eucalyptus oil, is a well-established natural insect repellent recommended by the CDC. uni-regensburg.denih.govresearchgate.netnih.gov Research efforts are directed towards developing formulations containing PMD, such as microemulsions and lotions, to achieve long-lasting protection against mosquitoes. uni-regensburg.denih.gov Studies have demonstrated that formulations with PMD can provide complete protection times comparable to or exceeding those of synthetic repellents like DEET. nih.govresearchgate.net Novel approaches, such as polymer-repellent conjugates involving PMD, are being investigated to provide extended release and reduce skin permeation of the active ingredient. mdpi.com

Food Preservation and Cosmetic Formulations

Studies have indicated that (-)-menthone (B42992), an isomer of p-Menthan-3-one, possesses antimicrobial properties against various pathogens. smolecule.com This activity suggests its potential utility in food preservation as a natural preservative. smolecule.com Furthermore, the antimicrobial properties of (-)-menthone make it useful as a natural preservative in cosmetic formulations. smolecule.com Research explores its incorporation into cosmetic products for its preservative effects, in addition to its aromatic properties as a perfuming agent. smolecule.comindustrialchemicals.gov.auontosight.ai

Q & A

Q. What are the key physicochemical properties of p-Menthan-3-one, and how do they influence experimental design?

p-Menthan-3-one (CAS: 1196-31-2) is a monoterpene ketone with a melting point of -6°C, boiling point of 207°C, and aqueous solubility of 0.4967 g/L at 25°C . These properties dictate its stability in organic solvents, volatility during gas chromatography-mass spectrometry (GC-MS) analysis, and suitability for solubility-dependent assays. Researchers should account for its hydrophobicity in cell-based studies by using emulsifiers like Tween-80 to ensure homogeneous dispersion .

Q. How is p-Menthan-3-one synthesized and characterized in laboratory settings?

Synthetic routes include the oxidation of (-)-menthol or isomerization of pulegone. Characterization requires enantiomeric purity analysis via chiral GC or circular dichroism (CD), as the (-)-isomer (1R,4S configuration) is biologically active . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying carbonyl (C=O) stretching at ~1700 cm⁻¹ and structural conformation .

Q. What analytical methods are recommended for quantifying p-Menthan-3-one in complex matrices like essential oils?

GC-MS with a non-polar column (e.g., DB-5MS) and split/splitless injection is optimal. Internal standards like camphor improve accuracy, while calibration curves (0.1–100 µg/mL) ensure precision. Retention indices and mass spectra (base peak m/z 139) differentiate it from co-eluting terpenes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for p-Menthan-3-one?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 0.5–2.0 mg/mL) may arise from variations in enantiomeric purity, solvent selection, or microbial strain specificity . To address this, standardize testing protocols using CLSI guidelines, include positive controls (e.g., ampicillin), and report enantiomer ratios. Meta-analyses should stratify data by study design and sample purity .

Q. What experimental designs are optimal for evaluating p-Menthan-3-one’s antitumor activity in vitro?

Use dose-response assays (e.g., 0.1–100 µM) with cytotoxicity controls (e.g., cisplatin). Apoptosis markers (caspase-3/7) and cell cycle arrest (flow cytometry) should be quantified. Co-culture models can assess tumor-specificity vs. normal cell lines (e.g., HEK293). Ensure solvent concentrations (e.g., DMSO) remain below 0.1% to avoid confounding effects .

Q. How does p-Menthan-3-one’s stereochemistry impact its interaction with biological targets?

The (-)-enantiomer exhibits higher antimicrobial activity due to better fit with microbial enzyme active sites (e.g., ATP synthase). Molecular docking simulations (AutoDock Vina) and comparative studies with racemic mixtures can validate enantiomer-specific effects. Chiral chromatography is essential for isolating isomers .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in p-Menthan-3-one toxicity studies?

Use nonlinear regression (e.g., log-logistic models) to estimate LC₅₀ values. Account for batch variability via mixed-effects models. For small sample sizes, Bayesian hierarchical models improve reliability. Publicly share raw data and code (e.g., via GitHub) for reproducibility .

Methodological Guidance

Q. How to validate GC-MS methods for p-Menthan-3-one quantification in plant extracts?

  • Specificity : Resolve peaks from co-occurring terpenes (e.g., limonene) using retention indices.
  • Linearity : R² ≥ 0.99 across three independent runs.
  • Recovery : Spike samples with known concentrations (80–120% recovery acceptable).
  • Precision : ≤5% RSD for intra-day and inter-day variability .

Q. What protocols ensure reproducibility in p-Menthan-3-one isolation from Agastache rugosa?

  • Extraction : Hydrodistillation (3 hours, 100°C) with Clevenger apparatus.
  • Purification : Fractional distillation under reduced pressure (40–50°C, 10 mmHg).
  • Storage : Amber vials at -20°C with nitrogen headspace to prevent oxidation .

Q. How to address solubility limitations in cell-based assays with p-Menthan-3-one?

  • Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Validate biocompatibility of solubilizing agents via MTT assay.
  • Include solvent-only controls to isolate compound-specific effects .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.